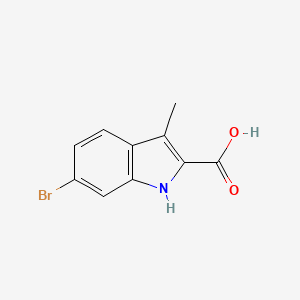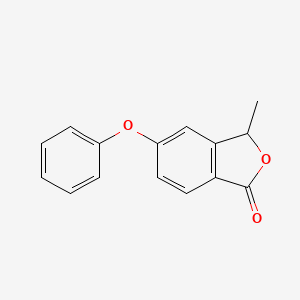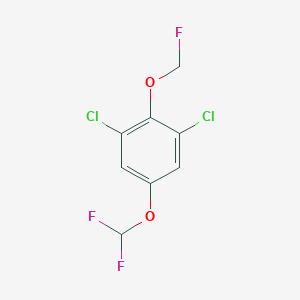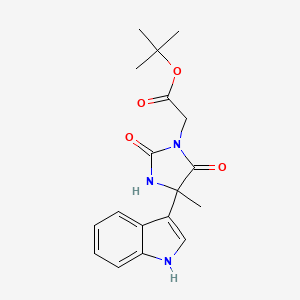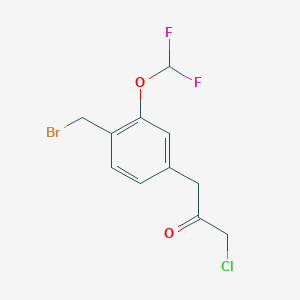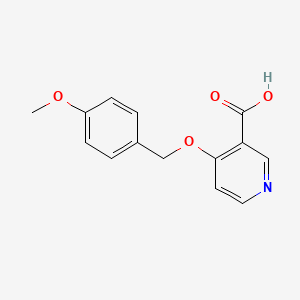
2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.27984 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methoxymethyl group and an ethylamine chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine involves several steps. One common method includes the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form methoxymethylcyclohexane. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding alcohols.
Scientific Research Applications
2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group and the ethylamine chain play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine can be compared with other similar compounds, such as:
1-Cyclohexene-1-ethanamine: This compound has a similar cyclohexyl ring but lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
N-Methyl-N-ethylamine: This compound has a similar ethylamine chain but lacks the cyclohexyl ring, leading to different biological activities and applications.
The presence of the methoxymethyl group in this compound makes it unique, providing distinct chemical and biological properties that are valuable in various research fields.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-[1-(methoxymethyl)cyclohexyl]ethanamine |
InChI |
InChI=1S/C10H21NO/c1-12-9-10(7-8-11)5-3-2-4-6-10/h2-9,11H2,1H3 |
InChI Key |
FFDSZIYNXFFIQL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


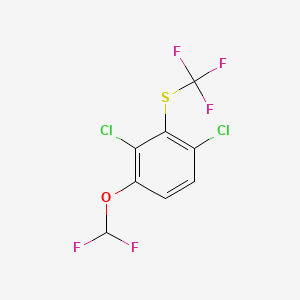
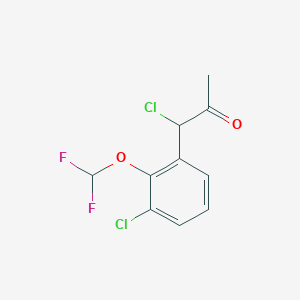
![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
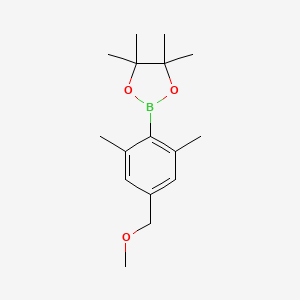
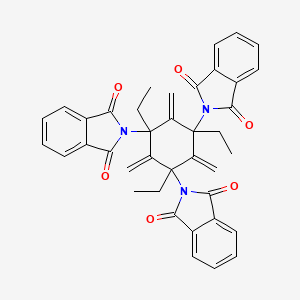
![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
